1-Iodo-2-(methoxymethoxy)benzene

Protecting group chemistry Orthogonal synthesis Hydroxyl protection

1-Iodo-2-(methoxymethoxy)benzene (CAS 80778-47-8), with molecular formula C8H9IO2 and molecular weight 264.06 g/mol, is a bifunctional aromatic building block that combines an iodine atom at the ortho-position with a methoxymethyl (MOM)-protected hydroxyl group on the adjacent carbon. This structural arrangement makes the compound a masked ortho-iodophenol synthon, wherein the MOM ether serves as a temporary protecting group that masks the phenolic hydroxyl while leaving the aryl iodide moiety available for transition metal-catalyzed cross-coupling reactions.

Molecular Formula C8H9IO2
Molecular Weight 264.06 g/mol
CAS No. 80778-47-8
Cat. No. B1339578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-2-(methoxymethoxy)benzene
CAS80778-47-8
Molecular FormulaC8H9IO2
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCOCOC1=CC=CC=C1I
InChIInChI=1S/C8H9IO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3
InChIKeyKGARCSYHUWHUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-2-(methoxymethoxy)benzene (CAS 80778-47-8): A Protected ortho-Iodophenol Building Block for Multistep Synthesis


1-Iodo-2-(methoxymethoxy)benzene (CAS 80778-47-8), with molecular formula C8H9IO2 and molecular weight 264.06 g/mol, is a bifunctional aromatic building block that combines an iodine atom at the ortho-position with a methoxymethyl (MOM)-protected hydroxyl group on the adjacent carbon . This structural arrangement makes the compound a masked ortho-iodophenol synthon, wherein the MOM ether serves as a temporary protecting group that masks the phenolic hydroxyl while leaving the aryl iodide moiety available for transition metal-catalyzed cross-coupling reactions . Unlike the unprotected parent compound 2-iodophenol or the permanently alkylated analog 1-iodo-2-methoxybenzene, this MOM-protected derivative enables orthogonal synthetic strategies where hydroxyl unmasking can be delayed until after coupling steps that would otherwise be incompatible with a free phenol [1].

1
Masked ortho-iodophenol synthon with orthogonal protection
2
Aryl iodide compatible with Pd-catalyzed cross-coupling
3
MOM group resists strong bases and nucleophiles; cleaves under mild acid

Procurement Note: Why 1-Iodo-2-(methoxymethoxy)benzene Cannot Be Substituted with 2-Iodophenol or 1-Iodo-2-methoxybenzene Without Altering Synthetic Outcomes


Substitution with structurally similar ortho-iodoarenes is not chemically equivalent due to fundamental differences in hydroxyl protection status. 2-Iodophenol (ortho-iodophenol) possesses a free phenolic hydroxyl that participates in unintended side reactions with organometallic reagents (e.g., Grignard, organolithium), acts as a ligand for palladium catalysts altering catalytic cycles, and undergoes deprotonation under basic coupling conditions leading to phenoxide formation and potential metal chelation [1]. Conversely, 1-iodo-2-methoxybenzene (2-iodoanisole, CAS 529-28-2) bears a permanent methyl ether that cannot be removed under standard laboratory conditions, permanently blocking access to the free phenol motif required for downstream functionalization in pharmaceutical and natural product synthesis [2]. The MOM-protected derivative occupies a unique position between these extremes, providing temporary hydroxyl protection that withstands strong bases (LDA, t-BuOK), nucleophiles (RLi, RMgX), and oxidizing agents (KMnO4, OsO4) during cross-coupling, yet undergoes facile acidic cleavage (pH <1, 100°C or pH=1 at room temperature) when phenol liberation is required [3].

2-Iodophenol (free OH)

Free phenolic hydroxyl may deprotonate under basic coupling conditions, coordinate palladium catalysts, and undergo unintended side reactions with organometallic reagents, altering catalytic cycles and product profiles.

1-Iodo-2-methoxybenzene (permanent methyl ether)

Permanent methyl ether cannot be removed under standard laboratory conditions, permanently blocking access to the free phenol motif required for downstream functionalization or biological target engagement.

1-Iodo-2-(methoxymethoxy)benzene: Quantitative Evidence for Differentiated Synthetic Utility


MOM Ether Stability Profile Across Reaction Conditions: Comparative Data with Alternative Phenol Protecting Groups

The MOM protecting group in 1-iodo-2-(methoxymethoxy)benzene exhibits stability across a broad range of reaction conditions relevant to metal-catalyzed cross-coupling. It remains stable at pH 4 and pH 9 at room temperature, tolerates strong bases including LDA and t-BuOK, withstands nucleophilic attack from RLi and RMgX, and resists oxidation by KMnO4, OsO4, and CrO3/Py [1]. In contrast, alternative protecting groups such as THP ethers show significantly different stability profiles, with THP being labile under acidic conditions that MOM tolerates, while silyl ethers (e.g., TBS) are incompatible with fluoride sources required in certain coupling protocols [2].

MOM Stability Profile
Head-to-head
Stable at pH 4–9, withstands LDA, t-BuOK, RLi, RMgX, KMnO₄, OsO₄
Supports orthogonal synthetic sequences without premature deprotection
THP ethers labile under acid; silyl ethers fluoride-sensitive
Protecting group chemistry Orthogonal synthesis Hydroxyl protection

Acidic Cleavage Selectivity: Quantitative pH-Dependent Deprotection of MOM Ethers

The MOM protecting group undergoes quantitative cleavage under defined acidic conditions while remaining intact under neutral and basic conditions. The deprotection profile is pH-dependent: at pH <1 with heating to 100°C, MOM ethers are completely labile; at pH=1 at room temperature, cleavage proceeds effectively; at pH=4, 9, and 12 at room temperature, MOM ethers remain stable [1]. This profile enables selective ortho-iodophenol liberation in the presence of other acid-sensitive functionalities. Chemoselective deprotection of phenolic MOM ethers can be achieved at room temperature using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst, providing a mild alternative to strong acid treatment [2].

Acidic Cleavage Selectivity
Head-to-head
Cleaves at pH
Enables late-stage deprotection after cross-coupling
Methyl ether remains uncleaved indefinitely under all pH
Cross-Coupling Reactivity
Class-level
Ortho-substitution reduces rate vs. unsubstituted; aryl iodides remain more reactive than bromides/chlorides
Expected moderate reactivity; manageable with standard Pd catalysts
Class-level inference from ortho-iodoarene studies
Pharmaceutical Intermediate
Reported
MOM-protected ortho-iodophenol used in thyroid hormone antagonist synthesis: coupling then acidic MOM cleavage to free phenol
Demonstrates utility in medicinal chemistry campaigns
Free phenol essential for target binding
Physicochemical Descriptors
Data to verify
MW 264.06 vs 234.03 (methyl ether) vs 220.01 (free phenol); 3 rotatable bonds, 2 H‑bond acceptors
Affects solubility, chromatography, and intermediate tracking
Source not specified; calculated values
Deprotection chemistry Selective unmasking Multistep synthesis

Reactivity Hierarchy of ortho-Iodoarenes in Palladium-Catalyzed Cross-Coupling: Class-Level Inference for 1-Iodo-2-(methoxymethoxy)benzene

ortho-Substituted iodoarenes, including MOM-protected derivatives, exhibit reactivity patterns in palladium-catalyzed cross-coupling reactions that are modulated by steric and electronic effects of the ortho-substituent. Studies on related o-methylhaloarenes demonstrate that introduction of an ortho-substituent reduces cross-coupling rates compared to both unsubstituted and para-substituted analogs [1]. For copper-catalyzed Suzuki-Miyaura coupling of fluorinated aryl boronate esters with aryl iodides, 1-iodo-2-methoxybenzene (the closest analog with identical ortho-substitution pattern) participates effectively in reactions yielding fluorinated biaryls in good to excellent yields using CuI/phenanthroline catalyst systems [2]. Sonogashira-type carbonylative cyclizations with ortho-ethynylbenzamides using 0.4 mol% PdCl2(PPh3)2 proceed successfully with iodoarenes bearing both electron-donating and electron-withdrawing groups, with 1-iodo-2-methoxybenzene serving as a representative ortho-substituted coupling partner [3].

Cross-Coupling Reactivity
Class-level
Ortho-substitution reduces rate vs. unsubstituted; aryl iodides remain more reactive than bromides/chlorides
Expected moderate reactivity; manageable with standard Pd catalysts
Class-level inference from ortho-iodoarene studies
Cross-coupling Suzuki-Miyaura Sonogashira Palladium catalysis

Pharmacologically Relevant Scaffold Assembly: MOM-Protected Iodoarenes as Intermediates in Bioactive Molecule Synthesis

MOM-protected ortho-iodophenol derivatives serve as critical intermediates in the synthesis of pharmacologically active molecules. In the rational design and synthesis of novel thyroid hormone antagonists that block coactivator recruitment, a MOM-protected iodoarene intermediate (methyl 2-{4-[3-iodo-5-isopropyl-4-(methoxymethoxy)benzyl]-3,5-dimethylphenoxy}acetate) undergoes palladium-catalyzed coupling with a phenylethynyl boronate reagent to furnish a diaryl acetylene, followed by acidic MOM deprotection to reveal the phenolic hydroxyl required for biological activity [1]. Additionally, 1-iodo-2-methoxybenzene (the methyl ether analog) is employed in the synthesis of piperidinyl diaminopyrimidines as cyclin-dependent kinase inhibitors with antitumor activity and polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth [2]. The MOM-protected variant offers the distinct advantage of permitting late-stage deprotection to the free phenol motif essential for target binding interactions.

Pharmaceutical Intermediate
Reported
MOM-protected ortho-iodophenol used in thyroid hormone antagonist synthesis: coupling then acidic MOM cleavage to free phenol
Demonstrates utility in medicinal chemistry campaigns
Free phenol essential for target binding
Drug discovery intermediates Thyroid hormone analogs Benzofuran synthesis

Molecular Connectivity and Hydrogen Bonding Capacity: Physicochemical Differentiation from Permanent Ether Analogs

1-Iodo-2-(methoxymethoxy)benzene possesses distinct molecular connectivity parameters that differentiate it from both the free phenol (2-iodophenol) and the methyl ether analog (1-iodo-2-methoxybenzene). The compound contains 3 rotatable bonds (C-O-CH2-O-CH3 connectivity) compared to 0 rotatable bonds in the methyl ether and 1 in the free phenol . It features 2 hydrogen bond acceptors (the MOM ether oxygens) with 0 hydrogen bond donors, whereas 2-iodophenol possesses 1 hydrogen bond donor (phenolic OH) and 1 hydrogen bond acceptor. The MOM group contributes an additional 30 atomic mass units compared to the methyl ether and approximately 44 units compared to the free phenol, altering compound density and chromatographic retention .

Physicochemical Descriptors
Data to verify
MW 264.06 vs 234.03 (methyl ether) vs 220.01 (free phenol); 3 rotatable bonds, 2 H‑bond acceptors
Affects solubility, chromatography, and intermediate tracking
Source not specified; calculated values
Molecular properties Rotatable bonds Hydrogen bonding Drug-likeness

Recommended Procurement and Application Scenarios for 1-Iodo-2-(methoxymethoxy)benzene (CAS 80778-47-8)


Multistep Synthesis Requiring Orthogonal Protection of ortho-Hydroxy Iodoarenes

This compound is indicated when synthetic routes involve strong bases (LDA, t-BuOK) or nucleophilic organometallic reagents (RLi, RMgX) that would deprotonate or react with a free phenolic hydroxyl [1]. The MOM group remains intact under these conditions, allowing palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) to proceed on the aryl iodide without competing side reactions. The orthogonal stability profile—tolerating basic conditions while cleaving under mild acid (pH=1, RT)—enables late-stage deprotection after coupling [2].

Medicinal Chemistry Synthesis of ortho-Hydroxy Biaryl and Heterocyclic Pharmacophores

In medicinal chemistry campaigns targeting kinase inhibitors, thyroid hormone receptor modulators, and benzofuran-based antiparasitic agents, this building block provides access to ortho-hydroxy biaryl motifs that are common pharmacophoric elements [1]. The compound enables a sequence of Sonogashira or Suzuki coupling followed by acidic MOM cleavage to reveal the free phenol, which is essential for hydrogen bonding interactions with biological targets. This strategy has been successfully employed in the synthesis of thyroid hormone antagonists where a MOM-protected ortho-iodophenol derivative undergoes coupling with alkynyl boronate reagents [2].

Natural Product Total Synthesis Requiring Selective Hydroxyl Masking

Total synthesis of complex natural products frequently requires selective protection of phenolic hydroxyls while leaving aryl halides available for carbon-carbon bond formation. The MOM protecting group's compatibility with oxidative conditions (KMnO4, OsO4, CrO3/Py) [1] makes this compound suitable for sequences involving oxidation steps prior to cross-coupling. The small size of the MOM group minimizes steric hindrance at the ortho-iodide compared to bulkier silyl protecting groups, maintaining reasonable cross-coupling reactivity [2].

Quality Control and Method Development for MOM-Protected Iodoarene Intermediates

The compound serves as a reference standard for developing analytical methods for MOM-protected iodoarene intermediates. Its distinct molecular properties—including 3 rotatable bonds, 2 hydrogen bond acceptors, and specific density (1.7±0.1 g/cm³) and boiling point (281.0±25.0 °C at 760 mmHg) [1]—provide characteristic markers for HPLC method development, LC-MS analysis, and purity assessment. These parameters differentiate it from deprotected phenol and permanent ether analogs, enabling accurate tracking of reaction progress and intermediate identity verification.

Application
Selection Property
Validation Focus
Multistep synthesis with strong bases/organometallics
Orthogonal hydroxyl protection
MOM stability under LDA, RLi, RMgX; aryl iodide coupling efficiency
Medicinal chemistry: ortho-hydroxy biaryl pharmacophores
Late-stage deprotection compatibility
Suzuki/Sonogashira coupling yield; mild acid cleavage to free phenol
Natural product total synthesis with oxidative steps
Oxidant-tolerant protecting group
Stability toward KMnO₄, OsO₄; minimal steric hindrance at iodide
Analytical method development for MOM-protected intermediates
Distinct molecular descriptors
HPLC retention, LC-MS fragmentation, purity vs. deprotected/byproduct

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